6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Description
Properties
IUPAC Name |
6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c15-11-3-4-13-12(6-11)14(19-9-18-13)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJSHJKBLDRED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320195 | |
| Record name | 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307538-38-1 | |
| Record name | 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and molecular biology. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine typically involves the bromination of quinazoline derivatives followed by N-substitution with pyridine derivatives. The synthetic route often utilizes methods such as Suzuki-Miyaura coupling, which allows for the introduction of various aryl groups at the 6-position of the quinazoline scaffold .
Biological Activity Overview
The biological activity of 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine has been evaluated in several studies, highlighting its role as a kinase inhibitor and its potential in cancer therapy.
1. Kinase Inhibition
Research indicates that compounds similar to 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine exhibit potent inhibitory effects on various kinases, including Clk4 and Dyrk1A. These kinases are involved in critical cellular processes such as pre-mRNA splicing and cell cycle regulation. For instance, a related compound was shown to have an IC50 value of 316 nM against Clk4, demonstrating significant potency .
2. Antitumor Activity
Quinazoline derivatives have been extensively studied for their antitumor properties. The compound has been linked to the inhibition of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are key players in multidrug resistance in cancer cells. In particular, a derivative displayed dual inhibition characteristics, enhancing the accumulation of chemotherapeutic agents in resistant cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies conducted on quinazoline derivatives indicate that modifications at specific positions can significantly influence their biological activity. For instance:
- Bromination at the 6-position enhances kinase inhibition.
- Pyridine substitution at the N-position is crucial for maintaining binding affinity to target proteins.
Table 1 summarizes key findings from SAR studies related to quinazoline derivatives:
| Compound | Target Kinase | IC50 (nM) | Activity Type |
|---|---|---|---|
| 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | Clk4 | 316 | Inhibitor |
| Quinazoline derivative A | Dyrk1A | 27 | Inhibitor |
| Quinazoline derivative B | BCRP | 22 | Dual inhibitor |
Case Studies
Several studies have explored the efficacy of quinazoline derivatives in clinical settings:
- Study on Antitumor Activity : A recent study evaluated a series of quinazoline derivatives against various cancer cell lines, demonstrating that compounds with similar structures to 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine significantly inhibited tumor growth in vitro and in vivo models .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could alter the localization and function of BCRP and P-gp transporters, leading to increased drug retention within cancer cells .
Scientific Research Applications
Biological Applications
6-Bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine has shown promise in various biological studies, particularly in cancer research and antimicrobial activity.
Anticancer Activity
Recent studies indicate that quinazoline derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action: The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| NSCLC | 10.5 | Inhibition of growth |
| MCF7 | 12.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also been investigated for its antibacterial properties:
- Study Findings: A study demonstrated that derivatives of quinazoline possess antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential as therapeutic agents .
Industrial Applications
In addition to biological applications, 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine serves as a valuable building block in organic synthesis:
- Material Science: Used in the development of new polymers and materials with enhanced properties.
- Pharmaceutical Development: Acts as a precursor for synthesizing more complex drug candidates targeting various diseases.
Case Studies
Case Study 1: Anticancer Research
A recent study focused on the derivative's ability to inhibit growth in non-small cell lung cancer (NSCLC) cells. The compound was shown to effectively suppress the expression of activated kinases involved in tumor growth, demonstrating its potential as a therapeutic agent against resistant cancer forms .
Case Study 2: Antimicrobial Efficacy
Research on the antibacterial properties of quinazoline derivatives highlighted their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could be developed into new antibiotics .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling with aryl/heteroaryl boronic acids, enabling the introduction of diverse substituents. This reaction is pivotal for generating structurally diverse quinazoline libraries.
Example Reaction
6-Bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine + Benzo[d] dioxol-5-ylboronic acid → 6-(Benzo[d] dioxol-5-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
| Reagents/Conditions | Catalytic System | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | Microwave irradiation (150°C) | DMF | 1 hour | 99% |
Key Findings
-
The 6-bromo position exhibits high reactivity in Suzuki couplings, with aryl boronic acids yielding functionalized quinazolines.
-
Electron-rich boronic acids (e.g., benzo[d] dioxole) enhance reaction efficiency .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinazoline core facilitates nucleophilic displacement of the bromine atom under basic conditions.
Example Reaction
6-Bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine + Thiophen-2-ylmethanamine → 6-(Thiophen-2-yl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine
| Reagents/Conditions | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Hunig’s base (DIPEA) | – | DMF | Room temp | 99% |
Key Findings
-
Primary and secondary amines (aliphatic, benzylic, heteroaromatic) effectively displace bromine in DMF at ambient conditions .
-
Bulky amines may require elevated temperatures or prolonged reaction times.
Oxidation and Reduction Reactions
The quinazoline core and pyridinylmethyl side chain may undergo redox transformations, though direct data is sparse.
Oxidation Example
Potential oxidation of the pyridinylmethyl group to pyridinecarboxylic acid derivatives under strong oxidizing agents (e.g., KMnO₄).
Reduction Example
Selective reduction of the quinazoline ring’s C=N bonds using NaBH₄ or catalytic hydrogenation.
Functionalization of the Pyridinylmethyl Side Chain
The pyridin-3-ylmethyl group can undergo further modifications, such as alkylation or coordination chemistry.
Example
Coordination with transition metals (e.g., Pd, Pt) to form complexes for catalytic or medicinal applications.
Mechanistic Insights
-
Suzuki Coupling : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .
-
SNAr : The electron-withdrawing quinazoline ring activates the bromine for nucleophilic attack, facilitated by polar aprotic solvents like DMF .
Comparison with Similar Compounds
Substituent Variations at the 4-Amino Position
Modifications to the N-substituent on the quinazoline ring significantly influence biological activity. Key analogs include:
Key Observations :
- Electron-rich substituents (e.g., thiophene, pyrazole) enhance CLK1 inhibition by stabilizing enzyme-ligand interactions .
- Bulkier groups (e.g., ethyl-phenyl in 5o) may reduce potency but improve metabolic stability .
- Pyridinylmethyl groups (e.g., 7l) are critical for targeting PI3Kα due to complementary interactions with hydrophobic pockets .
Halogen Substituent Effects at the 6-Position
The bromine atom at the 6-position is a common feature in kinase inhibitors. Comparisons with iodinated and fluorinated analogs reveal:
Key Observations :
Functional Group Additions on the Quinazoline Core
Derivatization of the quinazoline scaffold with fused rings or appended pharmacophores alters selectivity:
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) with Pyridin-3-ylmethanamine
The most direct and widely reported method for synthesizing 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine involves the reaction of 6-bromo-4-chloroquinazoline with pyridin-3-ylmethanamine under mild conditions. This approach leverages the electrophilic character of the 4-chloro group in the quinazoline scaffold, which is susceptible to displacement by primary or secondary amines.
-
Reaction Setup :
-
Dissolve 6-bromo-4-chloroquinazoline (1.23 mmol, 0.3 g) in anhydrous DMF (8 mL).
-
Add pyridin-3-ylmethanamine (1.23 mmol, 0.15 g) and Hunig’s base (N,N-diisopropylethylamine, 1.23 mmol, 0.21 mL).
-
-
Reaction Conditions :
-
Stir the mixture at room temperature for 2 hours.
-
Monitor progress via thin-layer chromatography (TLC).
-
-
Work-Up :
-
Dilute the reaction with ethyl acetate (100 mL).
-
Wash sequentially with 10% KHSO₄ (25 mL) and 3N LiCl (3 × 30 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification :
Key Observations :
Optimization of Reaction Parameters
To achieve high yields and purity, critical parameters include stoichiometry, solvent, and base selection. The table below summarizes optimized conditions derived from analogous syntheses:
| Parameter | Optimal Value | Effect on Yield/Purity |
|---|---|---|
| Amine Equivalents | 1.0–1.2 eq | Prevents overalkylation |
| Solvent | DMF | Enhances nucleophilicity |
| Base | Hunig’s base (1.0 eq) | Neutralizes HCl, drives reaction |
| Temperature | Room temperature | Minimizes decomposition |
| Reaction Time | 2 hours | Complete conversion |
Comparative Analysis :
-
Alternative Solvents : Trials with acetonitrile or THF resulted in ≤50% yields due to poor solubility.
-
Alternative Bases : Triethylamine gave comparable yields but required longer reaction times (4–6 hours).
Mechanistic Insights into the NAS Reaction
The substitution mechanism proceeds via a two-step process:
-
Deprotonation : The amine attacks the electrophilic C4 position of 6-bromo-4-chloroquinazoline, forming a tetrahedral intermediate.
-
Elimination : Expulsion of chloride ion generates the 4-aminated quinazoline product.
Computational Support :
Density functional theory (DFT) studies on analogous systems suggest that the reaction is exergonic () and proceeds with a low activation barrier ().
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Scalability and Industrial Considerations
Kilogram-Scale Synthesis
Adapting the protocol for large-scale production requires:
-
Continuous Flow Systems : Reduces reaction time to 30 minutes via enhanced mixing.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces DMF, improving environmental metrics.
Economic Analysis :
Challenges and Troubleshooting
Q & A
Basic: What is the optimized synthetic route for 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine, and how can purity be ensured?
Methodological Answer:
The compound is synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with pyridin-3-ylmethanamine. A typical procedure involves:
- Dissolving 6-bromo-4-chloroquinazoline (1.23 mmol) in DMF (8 mL).
- Adding pyridin-3-ylmethanamine (1.23 mmol) and Hunig’s base (1.23 mmol) as a catalyst.
- Stirring at room temperature for 2 hours.
- Purification via silica gel chromatography with gradient elution (15–75% ethyl acetate in hexanes) yields the product with >95% purity.
- Purity is confirmed using LCMS with trifluoroacetic acid-modified mobile phases and dual gradients (4–100% acetonitrile) .
Basic: Which analytical techniques are critical for characterizing 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR in DMSO- to confirm substituent positions and integration ratios (e.g., pyridyl protons at δ 8.5–9.0 ppm).
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS to verify molecular weight (expected [M+H] ~344.0).
- LCMS Purity Analysis : Agilent systems with diode array detection, using 0.025–0.05% trifluoroacetic acid in acetonitrile/water gradients for retention time consistency .
Advanced: How can density functional theory (DFT) predict the electronic properties of this quinazoline derivative?
Methodological Answer:
DFT studies using hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties:
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate HOMO-LUMO gaps to assess reactivity.
- Include gradient corrections (e.g., Lee-Yang-Parr correlation functional) to model electron density and kinetic energy terms, reducing deviations in atomization energies to <2.4 kcal/mol .
Advanced: What crystallographic strategies refine the crystal structure of this compound?
Methodological Answer:
- Use SHELXL for structure refinement:
- Import intensity data (e.g., from X-ray diffraction).
- Apply restraints for disordered moieties (e.g., pyridylmethyl groups).
- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis.
- Tools like Mercury CSD visualize packing patterns and intermolecular interactions (e.g., halogen bonding from bromine) .
Advanced: How to design kinase inhibition assays for studying its biological activity?
Methodological Answer:
- Enzyme Assays : Use recombinant kinases (e.g., CLK1/CDC2-like kinases) in ADP-Glo™ luminescence assays.
- Incubate compound (0.1–10 µM) with kinase and ATP (Km concentration).
- Measure IC values via dose-response curves.
- Selectivity Profiling : Screen against a panel of 100+ kinases to identify off-target effects, referencing protocols for gefitinib-like quinazolines .
Advanced: What strategies enable Suzuki-Miyaura coupling for derivatizing the bromo substituent?
Methodological Answer:
- React 6-bromo-N-(pyridin-3-ylmethyl)quinazolin-4-amine (0.31 mmol) with aryl/heteroaryl boronic acids (1.5 eq) under microwave conditions:
- Catalyst: Pd(PPh) (0.03 mmol).
- Base: NaCO (2 eq) in DMF.
- Microwave at 150°C for 1 hour.
- Purify via silica chromatography (5–65% ethyl acetate in hexanes) and confirm coupling efficiency via H NMR (e.g., loss of bromine-coupled protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
